

A Comparative Guide to the Cross-Reactivity Potential of Tetrahydromyrcenol Derivatives

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Compound of Interest

Compound Name: *Tetrahydromyrcenol*

Cat. No.: *B1206841*

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This guide provides an objective comparison of the skin sensitization potential of **Tetrahydromyrcenol** and its structurally related fragrance ingredients. Due to a lack of specific cross-reactivity studies on **Tetrahydromyrcenol** derivatives, this comparison focuses on the allergenic potential of individual fragrance molecules with similar chemical structures, providing supporting experimental data from established in vivo and in vitro assays.

Data Presentation: Comparative Skin Sensitization Potential

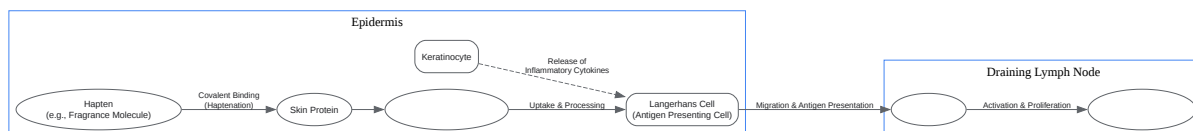
The following table summarizes the skin sensitization potential of **Tetrahydromyrcenol** and selected fragrance alternatives. The primary metric for comparison is the EC3 value from the murine Local Lymph Node Assay (LLNA), which is the concentration of a substance required to induce a threefold increase in lymphocyte proliferation and is a widely accepted measure of skin sensitization potency. A lower EC3 value indicates a higher sensitizing potential.

| Fragrance Ingredient | CAS Number | Chemical Structure | LLNA EC3 Value (%) | Potency Classification |
|----------------------|------------|-------------------------------------|--|-----------------------------|
| Tetrahydromyrcenol | 18479-57-7 | 2,6-Dimethyloctan-2-ol | Not Available (Considered a Non-Sensitizer) | Non-Sensitizer |
| Dihydromyrcenol | 18479-58-8 | 2,6-Dimethyl-7-octen-2-ol | > 50 | Weak Sensitizer |
| Linalool | 78-70-6 | 3,7-Dimethylocta-1,6-dien-3-ol | 30.4[1] | Weak Sensitizer |
| Geraniol | 106-24-1 | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | 11.4 - 23.2[1][2] | Weak to Moderate Sensitizer |
| Hydroxycitronellal | 107-75-5 | 3,7-Dimethyloctan-1,7-diol | 20 - 33[3][4] | Weak Sensitizer |

Note: While a specific EC3 value for **Tetrahydromyrcenol** is not readily available in the public literature, it is widely regarded in safety assessments as a non-sensitizer with low allergenic potential.[5] The provided data for other fragrance molecules illustrates a range of sensitization potencies, with geraniol showing a comparatively higher potential, especially in its oxidized form.[6]

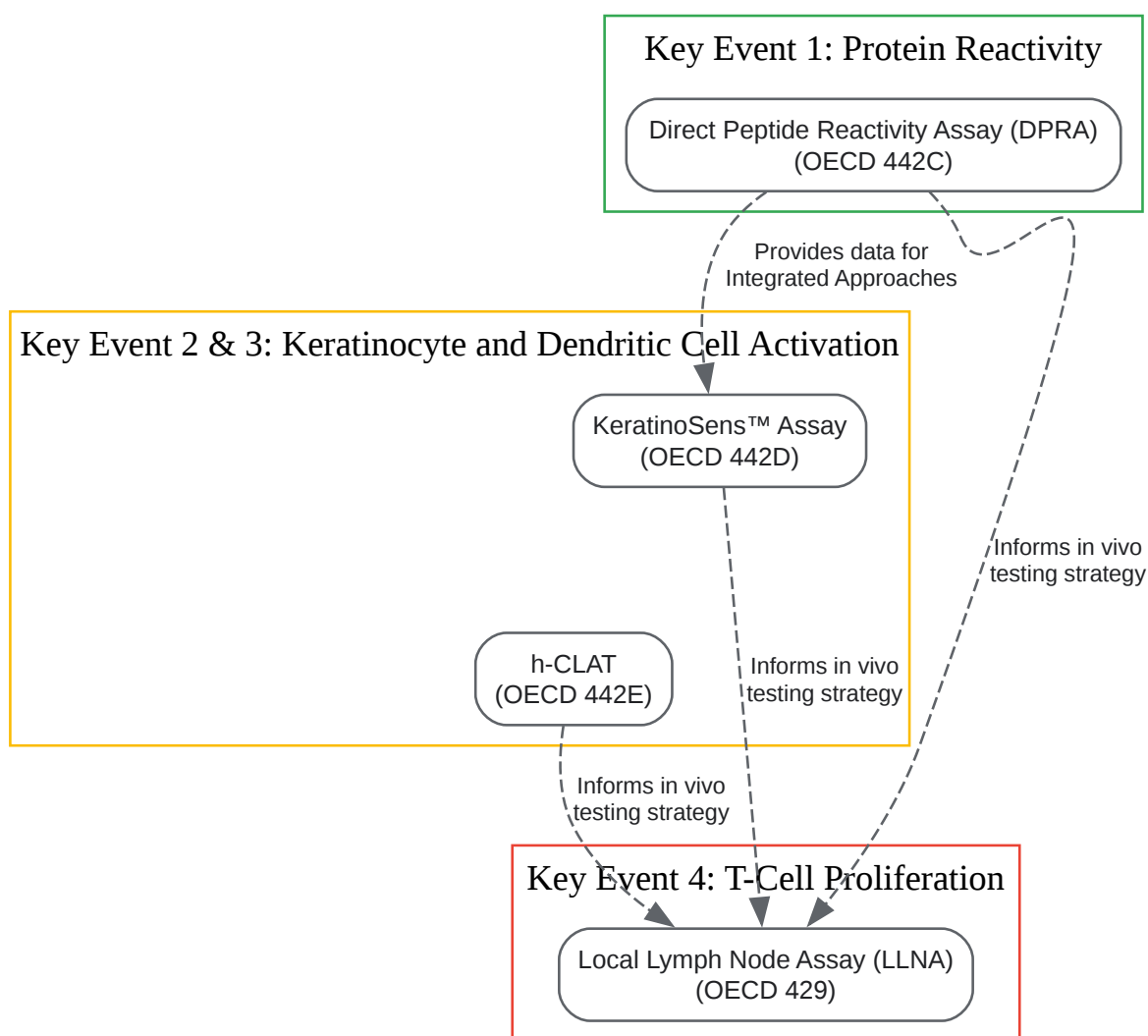
Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key events in the skin sensitization adverse outcome pathway (AOP) and a typical experimental workflow for assessing sensitization potential.



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Caption: The Adverse Outcome Pathway for Skin Sensitization.



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Caption: Integrated Testing Strategy for Skin Sensitization.

Experimental Protocols

Detailed methodologies for the key experiments cited are based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Murine Local Lymph Node Assay (LLNA) - OECD Guideline 429[7][8][9][10]

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a substance.

- Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the ears of mice. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.
- Methodology:
 - Animal Model: Typically, female CBA/J mice are used.
 - Dose Groups: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group.
 - Application: The test substance is applied to the dorsal surface of both ears for three consecutive days.
 - Proliferation Measurement: On day 6, mice are injected intravenously with ^3H -methyl thymidine. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of ^3H -methyl thymidine, which is proportional to lymphocyte proliferation, is measured by scintillation counting.[6]
 - Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

A substance is classified as a sensitizer if the SI is ≥ 3 . The EC3 value is then calculated by linear interpolation of the dose-response curve.[6]

Direct Peptide Reactivity Assay (DPRA) - OECD Guideline 442C[11][12][13][14][15]

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization – protein reactivity.

- Principle: This assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides after incubation with the test substance is measured.
- Methodology:
 - Test System: Synthetic heptapeptides containing either cysteine or lysine are used.
 - Incubation: The test chemical is incubated with each peptide for a defined period under controlled temperature and pH.
 - Analysis: The remaining concentration of the peptides is determined by high-performance liquid chromatography (HPLC).
 - Data Analysis: The percentage of peptide depletion is calculated. Based on the mean cysteine and lysine depletion, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which informs its sensitization potential.

KeratinoSens™ Assay - OECD Guideline 442D[16][17][18][19][20]

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP – the activation of keratinocytes.

- Principle: This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2 signaling pathway, leading to the expression of luciferase.

- Methodology:
 - Cell Culture: KeratinoSens™ cells are cultured in 96-well plates.
 - Exposure: The cells are exposed to various concentrations of the test substance for 48 hours.
 - Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.
 - Data Analysis: The fold induction of luciferase activity compared to vehicle controls is calculated. A chemical is classified as a sensitizer if it induces a statistically significant induction of luciferase activity above a certain threshold (typically 1.5-fold) at a concentration that does not cause significant cytotoxicity.

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